Cas no 43093-01-2 (Pyrrolo[2,1-d][1,5]benzothiazepine,6-(4-nitrophenyl)-, 5,5-dioxide)
43093-01-2 structure
Product Name:Pyrrolo[2,1-d][1,5]benzothiazepine,6-(4-nitrophenyl)-, 5,5-dioxide
CAS No:43093-01-2
MF:C18H12N2O4S
MW:352.363883018494
CID:332966
PubChem ID:301821
Update Time:2025-04-19
Pyrrolo[2,1-d][1,5]benzothiazepine,6-(4-nitrophenyl)-, 5,5-dioxide Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolo[2,1-d][1,5]benzothiazepine,6-(4-nitrophenyl)-, 5,5-dioxide
- 6-(4-nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide
- NF-2
- 6-(4-nitro-phenyl)-benzo[b]pyrrolo[1,2-d][1,4]thiazepine 5,5-dioxide
- AC1L6Z83
- CTK8I7264
- NSC180545
- Pyrrolo[2,5]benzothiazepine, 6-(4-nitrophenyl)-, 5,5-dioxide
- 43093-01-2
- NSC-180545
- DTXSID60306833
-
- Inchi: 1S/C18H12N2O4S/c21-20(22)14-9-7-13(8-10-14)18-12-15-4-3-11-19(15)16-5-1-2-6-17(16)25(18,23)24/h1-12H
- InChI Key: PMPHREALWHNQQX-UHFFFAOYSA-N
- SMILES: S1(C(C2C=CC(=CC=2)[N+](=O)[O-])=CC2=CC=CN2C2C=CC=CC1=2)(=O)=O
Computed Properties
- Exact Mass: 352.05186
- Monoisotopic Mass: 352.05177804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 1
- Complexity: 656
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 93.3Ų
Experimental Properties
- PSA: 81.69
- LogP: 5.27490
Pyrrolo[2,1-d][1,5]benzothiazepine,6-(4-nitrophenyl)-, 5,5-dioxide Related Literature
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
43093-01-2 (Pyrrolo[2,1-d][1,5]benzothiazepine,6-(4-nitrophenyl)-, 5,5-dioxide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk